Caraganoside A
Description
It is listed with the CAS number 448-8-3 and molecular formula C₅₂H₈₄O₂ in a table of chemical compounds . Like other Tarasaponins (e.g., IV, V, VI), it is likely derived from plants in the Aralia genus, such as Aralia elata or Aralia taibaiensis, which are rich sources of oleanane-type saponins . Tarasaponin VII’s name follows the numbering convention of related compounds, implying structural similarities, such as a glycosylated oleanolic acid backbone with varying sugar moieties or ester linkages.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O21/c1-47(2)14-16-52(46(65)73-44-39(64)36(61)34(59)28(20-54)69-44)17-15-50(6)23(24(52)18-47)8-9-30-49(5)12-11-31(48(3,4)29(49)10-13-51(30,50)7)70-45-41(72-42-37(62)32(57)25(55)21-66-42)40(26(56)22-67-45)71-43-38(63)35(60)33(58)27(19-53)68-43/h8,24-45,53-64H,9-22H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQJRVPWRKGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caraganoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144118-18-3 | |
| Record name | Caraganoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212.5 - 214 °C | |
| Record name | Caraganoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of glycosidic bonds and the construction of the polycyclic core. Typical reaction conditions may include the use of protecting groups to selectively react different hydroxyl groups, as well as the use of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This may include the use of flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its polycyclic structure and multiple hydroxyl groups suggest that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with cell membranes to alter their properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tarasaponin VII is part of a broader family of oleanane-type triterpenoid saponins. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparison of Tarasaponins and Related Saponins
Key Findings from Comparative Studies
Structural Diversity: Tarasaponins IV, V, and VI differ in glycosylation patterns. For example, Tarasaponin IV has β-D-glucuronopyranosyl and xylopyranosyl groups at the 3-O position , while Tarasaponin VI features a 28-O-β-D-glucuronosyl ester bond . These structural variations influence enzymatic hydrolysis specificity (e.g., PlGH3 cleaves 28-O-β-D-glucuronosyl bonds in Tarasaponin VI ). Tarasaponin VII’s structure remains unclear, but its placement in the naming sequence suggests it may share the oleanolic acid core with additional sugar modifications.
Functional Differences: Osteogenic Activity: Tarasaponin IV uniquely enhances osteoblast differentiation and mineralization at 50 µg/mL, increasing alkaline phosphatase (ALP) activity and calcium nodule formation . Anti-Inflammatory Effects: Tarasaponin V and Elatoside C suppress neutrophil superoxide generation, likely via inhibition of tyrosine kinase and Rac membrane translocation . Enzymatic Specificity: Tarasaponin VI’s 28-O-β-D-glucuronosyl ester bond makes it a substrate for PlGH3, enabling its biotechnological production .
Biosynthesis and Applications: Biotransformation using PlGH3 is a key method for producing rare saponins like Tarasaponin VI and Pseudoginsenoside RP1 from total saponin extracts .
Q & A
Q. What are the recommended methods for extracting Tarasaponin VII from natural sources, and how do their efficiencies compare?
- Methodological Answer : Ultrasound-assisted extraction (UAE) and heat reflux extraction (HRE) are widely used. UAE leverages acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and yield . For example, UAE of related saponins (e.g., Tarasaponin IV) from Aralia taibaiensis achieved higher yields (e.g., 32.68 mg/g for Araloside A) compared to HRE (29.84 mg/g) due to structural fragmentation observed via SEM . Table 1 : Extraction efficiency of UAE vs. HRE for saponins (dry weight basis) :
| Compound | UAE Yield (mg/g) | HRE Yield (mg/g) |
|---|---|---|
| Araloside A | 32.68 ± 0.14 | 29.84 ± 0.24 |
| Tarasaponin IV | 13.14 ± 0.11 | 12.03 ± 0.10 |
| Pseudoginsenoside RT1 | 8.86 ± 0.11 | 7.98 ± 0.19 |
Q. Which analytical techniques are most reliable for quantifying Tarasaponin VII purity and concentration?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For saponins, validated HPLC methods using C18 columns (e.g., 4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/water) achieve baseline separation. Calibration curves for related compounds show excellent linearity (R² ≥ 0.9991) with LODs of 0.61–9.74 µg/mL and LOQs of 1.18–18.51 µg/mL . Mass spectrometry (MS) and NMR further confirm structural integrity .
Q. What structural characterization approaches are essential for confirming Tarasaponin VII’s identity?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution MS. For example, Tarasaponin IV was identified via NMR chemical shifts (e.g., δ 5.28 ppm for oleanolic acid protons) and MS/MS fragmentation patterns . Purity must exceed 98% (HPLC) to avoid confounding bioactivity results .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate Tarasaponin VII’s α-glucosidase inhibitory activity?
- Methodological Answer : Use a multi-dose setup (e.g., 0.1–100 µg/mL) with acarbose as a positive control. Pre-incubate α-glucosidase with the compound (10 min, 37°C) before adding substrate (p-nitrophenyl-α-D-glucopyranoside). Measure absorbance at 405 nm. For related saponins, IC₅₀ values ranged from 12–45 µg/mL, showing dose dependency . Include triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) to address variability .
Q. What strategies can validate the specificity of Tarasaponin VII’s observed biological effects?
- Methodological Answer : (1) Use siRNA or CRISPR to knock down target pathways (e.g., AMPK for metabolic studies). (2) Compare effects with structural analogs (e.g., Tarasaponin IV or VI) to isolate functional groups responsible for activity. (3) Perform binding assays (e.g., surface plasmon resonance) to confirm direct target interaction . For ethanol absorption studies, in vivo models (e.g., rats) with controlled diets and ethanol administration protocols are critical .
Q. How can conflicting data on Tarasaponin VII’s pharmacokinetic properties across studies be reconciled?
- Methodological Answer : Conduct meta-analyses to identify confounding variables:
- Purity : Ensure ≥98% purity via HPLC .
- Assay conditions : Standardize parameters (pH, temperature, solvent).
- Model systems : Compare in vitro (Caco-2 cells) vs. in vivo (rodent) absorption rates.
For example, discrepancies in bioavailability may arise from differences in intestinal permeability assays vs. in vivo first-pass metabolism . Use pharmacokinetic modeling (e.g., compartmental analysis) to extrapolate findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
